molecular formula C13H28ClNO2 B3237272 3-(Decylamino)propanoic acid hydrochloride CAS No. 1384431-49-5

3-(Decylamino)propanoic acid hydrochloride

Cat. No.: B3237272
CAS No.: 1384431-49-5
M. Wt: 265.82 g/mol
InChI Key: FFCVEDACWZBZMY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(Decylamino)propanoic acid hydrochloride involves the reaction of decylamine with beta-alanine in the presence of hydrochloric acid. The reaction conditions typically include:

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-(Decylamino)propanoic acid hydrochloride can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, water, or other suitable solvents.

    Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(Decylamino)propanoic acid hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(Decylamino)propanoic acid hydrochloride involves its interaction with biological membranes. The decyl group allows the compound to integrate into lipid bilayers, while the amino and carboxyl groups can interact with proteins and other molecules. This dual functionality makes it useful in studies of membrane dynamics and drug delivery .

Comparison with Similar Compounds

3-(Decylamino)propanoic acid hydrochloride can be compared with other similar compounds such as:

    3-(Octylamino)propanoic acid hydrochloride: Similar structure but with an octyl group instead of a decyl group.

    3-(Dodecylamino)propanoic acid hydrochloride: Similar structure but with a dodecyl group instead of a decyl group.

    3-(Hexylamino)propanoic acid hydrochloride: Similar structure but with a hexyl group instead of a decyl group.

The uniqueness of this compound lies in its specific chain length, which affects its solubility, membrane integration, and overall reactivity.

Properties

IUPAC Name

3-(decylamino)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO2.ClH/c1-2-3-4-5-6-7-8-9-11-14-12-10-13(15)16;/h14H,2-12H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCVEDACWZBZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCNCCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384431-49-5
Record name β-Alanine, N-decyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384431-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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